molecular formula C23H31ClN2O4 B13825636 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol

1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol

Cat. No.: B13825636
M. Wt: 435.0 g/mol
InChI Key: YDRHHGWWKANBLI-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol is a complex organic compound that features a piperazine ring substituted with a chlorobenzyl group and a propanol chain linked to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorobenzyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorobenzyl group.

    Attachment of the Propanol Chain: The intermediate product is further reacted with 3-(2-bromoethoxy)propan-1-ol to attach the propanol chain.

    Introduction of the Methoxyphenoxy Group: Finally, the compound is reacted with 3-methoxyphenol under basic conditions to introduce the methoxyphenoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorobenzyl group or to convert the hydroxyl group to a methyl group.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated or methylated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to receptors in the central nervous system, modulating their activity.

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.

    Pathways: The compound may influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(4-methoxyphenoxy)ethoxy]propan-2-ol: Similar structure with a different position of the methoxy group.

    1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-ethoxyphenoxy)ethoxy]propan-2-ol: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H31ClN2O4

Molecular Weight

435.0 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol

InChI

InChI=1S/C23H31ClN2O4/c1-28-22-3-2-4-23(15-22)30-14-13-29-18-21(27)17-26-11-9-25(10-12-26)16-19-5-7-20(24)8-6-19/h2-8,15,21,27H,9-14,16-18H2,1H3

InChI Key

YDRHHGWWKANBLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCOCC(CN2CCN(CC2)CC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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